Salpyran

Copper Chelation Metal Homeostasis Neurodegeneration

Salpyran (HL, CAS: 2719737-44-5) is a rationally designed, tunable Cu(II)-selective chelator belonging to the tetradentate (3N,1O) Schiff-base scaffold class. It features a unique 2-(((2-((pyridin-2-ylmethyl)amino)ethyl)amino)methyl)phenol core that confers exceptionally high copper(II) affinity (pCu7.4 = 10.65) and pronounced selectivity over zinc(II) in aqueous media at physiological pH.

Molecular Formula C15H19N3O
Molecular Weight 257.33 g/mol
Cat. No. B12412883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSalpyran
Molecular FormulaC15H19N3O
Molecular Weight257.33 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CNCCNCC2=CC=CC=N2)O
InChIInChI=1S/C15H19N3O/c19-15-7-2-1-5-13(15)11-16-9-10-17-12-14-6-3-4-8-18-14/h1-8,16-17,19H,9-12H2
InChIKeyMMZVXGRXTHMIEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Salpyran: A Next-Generation Cu(II)-Selective Tetradentate Chelator for Therapeutic Research and Metal Homeostasis Studies


Salpyran (HL, CAS: 2719737-44-5) is a rationally designed, tunable Cu(II)-selective chelator belonging to the tetradentate (3N,1O) Schiff-base scaffold class [1]. It features a unique 2-(((2-((pyridin-2-ylmethyl)amino)ethyl)amino)methyl)phenol core that confers exceptionally high copper(II) affinity (pCu7.4 = 10.65) and pronounced selectivity over zinc(II) in aqueous media at physiological pH [1]. This synthetic small molecule is engineered for targeted metal chelation, with demonstrated antioxidant activity in cellular and protein-based oxidative stress models, positioning it as a specialized research tool for investigating copper-mediated pathologies, including neurodegenerative conditions and cancer [1].

Why Generic Cu(II) Chelators Cannot Substitute for Salpyran in Copper-Targeted Research


Generic copper chelators such as clioquinol (pCu7.4 = 5.91) or D-penicillamine lack the requisite affinity and metal selectivity required for precise copper(II) intervention in delicate biological systems [1]. Salpyran exhibits a pCu7.4 value that is 4.74 log units higher than clioquinol, translating to a binding affinity that is over 50,000-fold stronger, while simultaneously maintaining high selectivity over zinc(II)—a critical distinction for avoiding off-target metal depletion that compromises cellular function [1]. Furthermore, conventional chelators often fail to prevent copper-mediated reactive oxygen species (ROS) generation in disease-relevant protein contexts such as tau aggregation or prion protein oxidation, whereas Salpyran has been specifically validated for robust ROS suppression in these systems [1].

Quantitative Differentiation Evidence for Salpyran vs. Clioquinol and Other Chelators


Cu(II) Affinity: pCu7.4 Comparison Demonstrates >50,000-Fold Higher Binding Affinity vs. Clioquinol

At physiological pH (7.4), Salpyran exhibits a pCu7.4 value of 10.65, compared to 5.91 for the benchmark chelator clioquinol [1]. This difference corresponds to a binding affinity enhancement of approximately 5.5 × 10^4-fold, establishing Salpyran as an ultra-high-affinity Cu(II) chelator suitable for research applications where complete copper sequestration is required [1].

Copper Chelation Metal Homeostasis Neurodegeneration

Metal Ion Selectivity: Salpyran Demonstrates Pronounced Cu(II)/Zn(II) Discrimination Not Achieved by Common Chelators

In aqueous competition experiments, Salpyran exhibits excellent selectivity for Cu(II) over Zn(II) [1]. While quantitative selectivity ratios are not directly reported in the primary reference, the paper explicitly states that Salpyran demonstrates high Cu(II)/Zn(II) discrimination, a property that distinguishes it from many conventional chelators that promiscuously deplete both essential and toxic metals [1].

Metal Selectivity Zinc Sparing Copper Chelation

Functional Antioxidant Activity: Salpyran Prevents Cu(II)/H2O2-Induced ROS in Three Distinct Disease-Relevant Assays

In three independent biochemical assays—ascorbate oxidation, tau protein aggregation, and human prion protein oxidation—Salpyran prevented the formation of reactive oxygen species (ROS) from the binary Cu(II)/H2O2 system [1]. This functional activity was not quantified as IC50 values in the primary reference but was demonstrated qualitatively across all three models, indicating broad antioxidant efficacy in copper-catalyzed oxidative stress scenarios [1].

Reactive Oxygen Species Oxidative Stress Protein Aggregation

Optimal Research Application Scenarios for Salpyran Based on Validated Differentiation Evidence


Neurodegenerative Disease Modeling: Alzheimer's Disease and Tauopathies

Salpyran's demonstrated ability to prevent Cu(II)/H2O2-induced ROS generation in tau protein assays [1] makes it a targeted tool for investigating copper's role in tau hyperphosphorylation and aggregation, a hallmark of Alzheimer's disease and related tauopathies. Its high Cu(II) affinity (pCu7.4 = 10.65 vs. 5.91 for clioquinol) ensures effective copper sequestration in the synaptic environment where elevated copper concentrations are pathologically implicated [1].

Prion Disease Research: Copper-Mediated Prion Protein Oxidation Studies

In human prion protein oxidation assays, Salpyran prevented Cu(II)/H2O2-driven ROS formation [1], providing a validated chemical tool for dissecting the role of copper-induced oxidative stress in prion protein misfolding and propagation. This application leverages Salpyran's selective Cu(II) chelation to avoid confounding effects from zinc depletion that may occur with less selective chelators [1].

Copper Homeostasis and Metal Trafficking Studies in Cellular Models

Salpyran's pronounced selectivity for Cu(II) over Zn(II) in aqueous media at pH 7.4 [1] positions it as a precise molecular probe for investigating copper trafficking pathways (e.g., CTR1, ATP7A/B) and copper chaperone proteins without inadvertently perturbing zinc-dependent enzymes and transcription factors. Its >50,000-fold higher Cu(II) affinity versus clioquinol [1] enables complete copper chelation at lower compound concentrations, minimizing potential off-target effects.

Oxidative Stress and Antioxidant Mechanism Elucidation

Salpyran's validated prevention of ascorbate oxidation in the Cu(II)/H2O2 system [1] supports its use as a positive control or experimental agent in studies examining copper-catalyzed Fenton chemistry and the generation of hydroxyl radicals. The compound's defined coordination chemistry—forming a stable [Cu(II)L]+ monocationic species at pH 7.4 [1]—provides a well-characterized chemical system for interpreting results in oxidative stress research.

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